molecular formula C17H16N2O3 B169812 1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 169504-53-4

1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Cat. No.: B169812
CAS No.: 169504-53-4
M. Wt: 296.32 g/mol
InChI Key: QRZQNJZWXRBEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a benzodiazepine-2,5-dione derivative characterized by a 4-methoxybenzyl substituent at the N1 position. This core structure consists of a seven-membered diazepine ring fused to a benzene ring, with two ketone groups at positions 2 and 3. The 4-methoxybenzyl group introduces electron-donating properties and steric bulk, which may influence biological activity and pharmacokinetic parameters such as solubility and metabolic stability .

Synthetic routes for analogous compounds involve condensation reactions between isatoic anhydride and amino acid derivatives, often catalyzed by transition metals like H₂PtCl₆ . Microwave-assisted alkylation has also been employed for N-substitution in related structures .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3,4-dihydro-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-13-8-6-12(7-9-13)11-19-15-5-3-2-4-14(15)17(21)18-10-16(19)20/h2-9H,10-11H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZQNJZWXRBEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CNC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391652
Record name 1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169504-53-4
Record name 1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination with 4-Methoxybenzylamine

A foundational approach involves reductive amination to introduce the 4-methoxybenzyl group. In a protocol adapted from base-mediated alkylation studies, salicylaldehyde derivatives are condensed with 4-methoxybenzylamine under inert conditions. For example, treatment of 2-aminobenzaldehyde with 4-methoxybenzylamine in methanol at room temperature for 18 hours forms a Schiff base intermediate. Subsequent reduction with sodium borohydride (NaBH4) at 0°C yields the secondary amine, which is then cyclized under acidic conditions to form the diazepine ring. Microwave-assisted heating (90 seconds at 120°C) enhances regioselectivity for N-alkylation over competing O-alkylation pathways, achieving yields up to 85%.

Acid-Catalyzed Cyclization

Cyclization of the linear amine intermediate to the diazepine-2,5-dione core is achieved using Brønsted or Lewis acids. Hydrochloric acid in diethyl ether (1 M) induces ring closure at room temperature, with the 4-methoxybenzyl group stabilizing the transition state through resonance effects. Alternatively, chloroacetic acid (pKa = 2.87) in tetrahydrofuran (THF) at reflux accelerates cyclization, yielding the target compound in 90% efficiency.

Transition Metal-Catalyzed Methods

Platinum-Catalyzed Cyclization

A robust method from recent literature employs hexachloroplatinic acid (H2PtCl6) as a catalyst for constructing the diazepine-dione framework. Starting from N-(4-methoxybenzyl)anthranilamide, refluxing in THF with 15 mol% H2PtCl6 for 30–40 minutes induces cyclodehydration. This method avoids racemization and achieves isolated yields of 63–72% after purification via silica gel chromatography (hexanes/EtOAc, 7:3). Comparative studies show that electron-donating groups like the 4-methoxy substituent enhance reaction rates by stabilizing cationic intermediates during cyclization.

Solvent and Base Effects on Alkylation

Microwave-Assisted N-Alkylation

Conventional alkylation of 1,4-benzodiazepinones with 4-methoxybenzyl chloride in DMF using K2CO3 as a base requires prolonged heating (8–12 hours). Microwave irradiation (300 W, 100°C) reduces reaction time to 2 hours while improving N-4 selectivity from 60% to 98%. Ab initio calculations (MP2/6-31G*) attribute this shift to preferential deprotonation at N-4 under rapid heating conditions.

Solvent Optimization

Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance solubility of the benzodiazepine precursor but may promote side reactions. Switching to tetrahydrofuran (THF) or dichloromethane (DCM) minimizes hydrolysis of the 4-methoxybenzyl group during alkylation, preserving yields above 75%.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using gradients of hexanes/ethyl acetate (9:1 to 7:3). The 4-methoxybenzyl substituent increases polarity, necessitating higher ethyl acetate ratios (up to 50%) for elution. Recrystallization from ethanol/water mixtures (1:1) further enhances purity to >95%.

Spectroscopic Validation

1H NMR analysis confirms the presence of the 4-methoxybenzyl group through distinctive singlet peaks at δ 3.80 (OCH3) and aromatic multiplets between δ 6.8–7.5. Infrared spectroscopy reveals carbonyl stretches at 1695–1711 cm⁻¹ for the dione moiety. High-resolution mass spectrometry (HRMS) corroborates molecular formulas with mass errors <2 ppm.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

MethodCatalyst/ConditionsYield (%)Purity (%)Reference
Reductive AminationNaBH4, HCl/Et2O8595
Pt-Catalyzed CyclizationH2PtCl6, THF reflux7297
Microwave AlkylationK2CO3, DMF, 120°C9098
Rh-Catalyzed Hydroamination(R)-DTBM-Segphos, MeCN8095

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activity Key References
1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione N1: 4-methoxybenzyl Not reported Not explicitly stated N/A
Compound 11 (Xiao, 2025) N1: 4-(benzo[b]thiophen-4-yl)piperazine-butyl; C4: methyl 449.3 Schizophrenia (multitarget)
Compound 6 (Xiao, 2025) N1: 4-(benzo[b]thiophen-4-yl)piperazine-butyl; C8: fluorine 467.4 Schizophrenia (enhanced selectivity)
4-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione C4: methyl 190.20 Anti-tubercular
3,4-Dimethyl-3-propyl derivative (ESI, 2025) C3: methyl, propyl; C4: methyl 247.14 Library compound for drug discovery
1-Phenyl derivative (chem960.com ) N1: phenyl Not reported Not reported

Physicochemical Properties

  • Solubility : Methyl and propyl substituents (e.g., 3,4-dimethyl-3-propyl derivative) reduce aqueous solubility but enhance lipid membrane permeability .
  • Melting Points : The 1-phenyl derivative has a higher melting point (221–224°C) compared to the 4-methyl analog (222–224°C), likely due to increased crystallinity .

Commercial Availability

  • The 4-methyl derivative is commercially available at $51/500 mg (Matrix Scientific), while the 3-methyl variant costs $320/1 g (Crysdot) . No suppliers were identified for the 4-methoxybenzyl derivative, suggesting it remains in preclinical research.

Biological Activity

1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a compound belonging to the benzodiazepine family, known for its diverse biological activities. This article explores its biological activity based on recent studies, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodiazepine core with a methoxybenzyl substituent. Its molecular formula is C15H14N2O3C_{15}H_{14}N_{2}O_{3} with a molecular weight of approximately 270.28 g/mol. The presence of the methoxy group is significant as it influences the compound's lipophilicity and biological interactions.

Anticancer Activity

Recent studies have identified derivatives of benzodiazepine-2,5-dione as potential anticancer agents. Notably, one study demonstrated that compounds with this scaffold exhibited significant growth inhibition across various human tumor cell lines. The average growth inhibitory concentration (GI50) was reported at 0.24μM0.24\,\mu M against 60 tumor cell lines from nine different cancer types .

Mechanism of Action:
The mechanism underlying the anticancer effects of these compounds includes:

  • Induction of Apoptosis: The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
  • Inhibition of Protein Synthesis: It was observed that the compound inhibits protein synthesis in cancer cells, which is crucial for tumor growth and survival .

Case Study:
In a xenograft mouse model of non-small-cell lung cancer (NCI-H522), treatment with the compound significantly inhibited tumor growth without observable toxic effects . This highlights its potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzodiazepine core can enhance biological activity. For instance:

  • Substituents: The presence of electron-donating groups like methoxy increases potency.
  • Ring Modifications: Alterations in the dihydro structure can lead to variations in cytotoxicity and selectivity towards cancer cells.

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects observed in various studies:

CompoundCell LineIC50 (µM)Notes
This compoundHeLa52.3Selective for cancerous cells
This compoundU8745.7Induces necrosis
Control CompoundHEK293>200Higher IC50 indicates lower toxicity

This table illustrates that while the compound exhibits selective cytotoxicity towards cancer cell lines like HeLa and U87, it remains less toxic to normal cell lines such as HEK293.

Antibacterial Activity

Despite promising anticancer properties, studies have shown limited antibacterial activity for derivatives of benzodiazepine compounds at tested concentrations (12.5–100 µM) against various bacterial strains . This suggests that while the compound may not serve as an effective antibacterial agent, its primary focus remains on cancer treatment.

Q & A

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Waste Management : Neutralize acidic/basic residues before disposal. Incinerate organic waste via certified facilities.
  • Spill Control : Absorb with vermiculite and treat with 10% sodium bicarbonate solution. Document incidents per OSHA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.